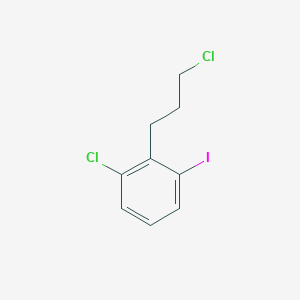
1-Chloro-2-(3-chloropropyl)-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(3-chloropropyl)-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloropropyl group
準備方法
The synthesis of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a suitable benzene derivative, followed by the introduction of the chloropropyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Synthetic Route:
Halogenation: The benzene ring is first halogenated using reagents such as iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst like iron (Fe) to introduce the iodine atom.
Chloropropylation: The chloropropyl group is introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride (ClCH2CH2CH2Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: Industrial production methods for this compound may involve continuous flow processes and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of automated systems and advanced purification techniques helps in achieving high-quality products suitable for commercial applications.
化学反応の分析
1-Chloro-2-(3-chloropropyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation using reagents like potassium permanganate (KMnO4) can introduce functional groups such as carboxylic acids.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3).
Major Products:
- Substituted benzene derivatives.
- Oxidized products such as carboxylic acids.
- Biaryl compounds from coupling reactions.
科学的研究の応用
1-Chloro-2-(3-chloropropyl)-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and selectivity.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms allows it to participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards biological targets. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and replication.
類似化合物との比較
1-Chloro-2-(3-chloropropyl)-3-iodobenzene can be compared with other halogenated benzene derivatives to highlight its uniqueness:
1-Chloro-2-iodobenzene: Lacks the chloropropyl group, resulting in different reactivity and applications.
1-Bromo-2-(3-chloropropyl)-3-iodobenzene: The presence of bromine instead of chlorine alters the compound’s chemical properties and reactivity.
2-Chloro-1-(3-chloropropyl)-4-iodobenzene: Positional isomer with different substitution pattern, leading to variations in chemical behavior.
Uniqueness:
- The combination of chlorine, iodine, and chloropropyl group in this compound provides a unique set of chemical properties, making it versatile for various applications in synthesis and research.
特性
分子式 |
C9H9Cl2I |
|---|---|
分子量 |
314.97 g/mol |
IUPAC名 |
1-chloro-2-(3-chloropropyl)-3-iodobenzene |
InChI |
InChI=1S/C9H9Cl2I/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChIキー |
OSKAPRCYRCIBEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)CCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)






![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)



